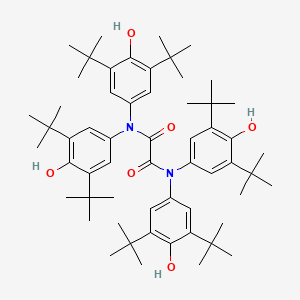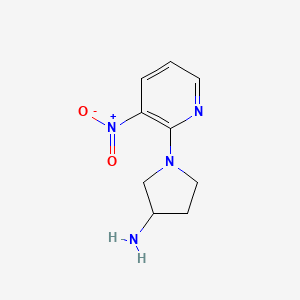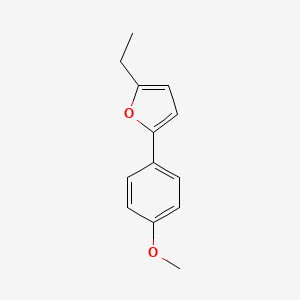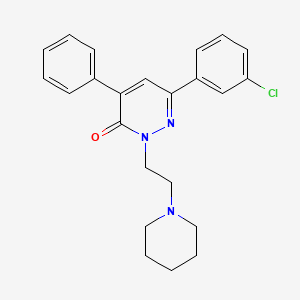
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide: is a synthetic organic compound known for its antioxidant properties. It is composed of four sterically hindered phenolic groups attached to an oxalamide core. This compound is primarily used in the stabilization of polymers, particularly in preventing oxidative degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide typically involves the following steps:
Michael Addition: The base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol forms an intermediate butyl-phloretic ester.
Transesterification: High-temperature transesterification of the intermediate with oxalamide results in the final product. This step is crucial and often requires precise control to ensure complete reaction and high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to optimize yield and purity. The process may also include purification steps like recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions:
Oxidation: The phenolic groups in N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide can undergo oxidation, forming quinones.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Conditions typically involve acidic or basic catalysts, depending on the nature of the substituent.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
科学研究应用
Chemistry:
Polymer Stabilization: Used as an antioxidant to prevent oxidative degradation in polymers like polyethylene and polypropylene.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology and Medicine:
Antioxidant Research: Studied for its potential in reducing oxidative stress in biological systems.
Drug Development: Investigated for its potential use in developing drugs that target oxidative pathways.
Industry:
Plastics and Polymers: Widely used in the plastics industry to enhance the durability and lifespan of polymer products.
Coatings and Adhesives: Used in formulations to improve stability and performance.
作用机制
The antioxidant properties of N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative chain reactions. The steric hindrance provided by the tert-butyl groups enhances its stability and effectiveness as an antioxidant.
相似化合物的比较
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another phenolic antioxidant used in polymer stabilization.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as an antioxidant in various industrial applications.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphite antioxidant with similar applications.
Uniqueness: N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide is unique due to its oxalamide core, which provides additional stability and enhances its antioxidant properties compared to other similar compounds. The presence of four phenolic groups also contributes to its high effectiveness in preventing oxidative degradation.
属性
CAS 编号 |
89635-33-6 |
|---|---|
分子式 |
C58H84N2O6 |
分子量 |
905.3 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrakis(3,5-ditert-butyl-4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C58H84N2O6/c1-51(2,3)37-25-33(26-38(45(37)61)52(4,5)6)59(34-27-39(53(7,8)9)46(62)40(28-34)54(10,11)12)49(65)50(66)60(35-29-41(55(13,14)15)47(63)42(30-35)56(16,17)18)36-31-43(57(19,20)21)48(64)44(32-36)58(22,23)24/h25-32,61-64H,1-24H3 |
InChI 键 |
KJJRVMAFGKVVMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)C(=O)N(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)









![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)


